molecular formula C12H8ClNS B109031 1-chloro-10H-phenothiazine CAS No. 1910-85-6

1-chloro-10H-phenothiazine

Cat. No. B109031
CAS RN: 1910-85-6
M. Wt: 233.72 g/mol
InChI Key: TUZVTRCMDIUEBE-UHFFFAOYSA-N
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Description

1-Chloro-10H-phenothiazine is a chemical compound with the molecular formula C12H8ClNS and a molecular weight of 233.71 g/mol . It is a white to pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 1-chloro-10H-phenothiazine is characterized by the presence of a chlorine atom, a nitrogen atom, and a sulfur atom in its structure . The InChI code for this compound is 1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H .


Chemical Reactions Analysis

Phenothiazines, including 1-chloro-10H-phenothiazine, have been shown to exhibit intriguing photophysical and redox properties. They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . The functional positions of the phenothiazine core, N-10, S-5, and C-3,7, are typically involved in chemical reactions like N-substitution, oxidation, formylation, and electrophilic substitutions .


Physical And Chemical Properties Analysis

1-Chloro-10H-phenothiazine is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

1-Chloro-10H-phenothiazine derivatives have been synthesized and evaluated for various biological activities. For instance, certain derivatives showed moderate-to-significant antibacterial and antifungal activity, with some demonstrating notable antioxidant and anticancer properties against specific cancer cell lines, like human cervical cancer (Rajasekaran & Devi, 2012).

Anticancer Research

Other phenothiazine derivatives have demonstrated high activity against breast cancer cell lines. These findings illustrate the potential of 1-chloro-10H-phenothiazine in developing novel therapeutic agents for cancer treatment (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Pharmaceutical Importance

The pharmaceutical importance of 2-azetidinone derivatives of phenothiazine has been highlighted, with synthesized compounds displaying acceptable antibacterial, antifungal, and antitubercular activities. This underscores the versatility of 1-chloro-10H-phenothiazine in pharmaceutical applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Electrochemical Studies

The electrochemical behavior of 10H-phenothiazine-1-carboxylic acid has been investigated, revealing insights into its potential applications in electrochemical detection systems (Săcară et al., 2017).

Immunomodulating Activities

Studies on phenothiazine compounds have shown effects on cellular cytotoxicity and blast transformation of human lymphocytes, indicating potential applications in immunotherapy (Petri et al., 1996).

Dye-Sensitized Solar Cells

Phenothiazine-based dyes have shown promise in the field of dye-sensitized solar cells (DSSCs), offering a blend of desirable properties for efficient light harvesting and electron injection (Buene, Hagfeldt, & Hoff, 2019).

Redox Shuttle Additives for Batteries

Certain phenothiazine molecules have been identified as stable redox shuttle additives in lithium-ion batteries, providing protection against overcharge and overdischarge (Buhrmester, Moshurchak, Wang, & Dahn, 2006).

Photoinduced Interaction Studies

Research has been conducted on the photoinduced interaction of phenothiazine with chloroalkanes, which can inform understanding of complex chemical reactions under light exposure (Nath et al., 1998).

Safety And Hazards

1-Chloro-10H-phenothiazine is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Phenothiazines, including 1-chloro-10H-phenothiazine, have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . They have potential applications in optoelectronics, as hole transport materials for perovskite solar cells, and as effective photoredox catalysts for various synthetic transformations . Further investigations of the properties of phenothiazines should be performed to encourage their use in endodontic clinical practice .

properties

IUPAC Name

1-chloro-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZVTRCMDIUEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60325741
Record name 1-chloro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-10H-phenothiazine

CAS RN

1910-85-6
Record name 1910-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60325741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared according to a procedure by A. R. Katritzky et al., Synthesis, 1988, 215-217. To a solution of phenothiazine (10.0 g, 50.18 mmol) in anhydrous THF (200 mL) and cooled to −78° C. was added a solution of n-BuLi (24.1 mL, 60.2 mmol, 2.5 M in hexanes) dropwise. The mixture was stirred until a yellow precipitate formed, and then allowed to warm to room temperature, until a clear yellow solution resulted. The solution was again cooled to −78° C. and CO2 gas was bubbled through the mixture for 5 min. The resulting solution was allowed to warm to RT and the solvent was evaporated to give a residue. The residue was again dissolved in anhydrous THF (200 mL) and cooled to −78° C., before t-BuLi (50 mL, 85 mmol, 1.7 M in pentane) was added dropwise. The resulting mixture was allowed to warm to −20° C. and was stirred at this temperature for 2 h. The reaction mixture was again cooled to −78° C. and a solution of hexachloroethane (100 mmol) in THF (50 mL) was added dropwise. The mixture was stirred at this temperature for 1 hour then allowed to warm to −20° C. and stirred for 2 h. The reaction mixture was quenched with ice cold 1 N HCL and extracted with EtOAC. The combined organic layers were washed with brine, dried over MgSO4, filtered and evaporated to give a residue. The residue was purified by flash silica gel chromatography to give of an beige solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mmol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Vögerl, N Ong, J Senger, D Herp… - Journal of medicinal …, 2019 - ACS Publications
The phenothiazine system was identified as a favorable cap group for potent and selective histone deacetylase 6 (HDAC6) inhibitors. Here, we report the preparation and systematic …
Number of citations: 84 pubs.acs.org
AR Trivedi, AB Siddiqui, DK Dodiya… - Journal of Sulfur …, 2009 - Taylor & Francis
A new and facile synthetic route is proposed for the synthesis of some novel phenothiazines (5a–5g) based on the reaction of 2-amino substituted benzenethiols with p-tert-butyl phenol …
Number of citations: 7 www.tandfonline.com

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